2',3',4',6'-Tetramethoxyacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,4,6-tetramethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(13)10-8(14-2)6-9(15-3)11(16-4)12(10)17-5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENZKGOUICFKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322524 | |
| Record name | 2',3',4',6'-Tetramethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7508-05-6 | |
| Record name | NSC401465 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3',4',6'-Tetramethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of 2 ,3 ,4 ,6 Tetramethoxyacetophenone As a Precursor Compound for Bioactive Molecules
Polysubstituted acetophenones like 2',3',4',6'-Tetramethoxyacetophenone are particularly valuable as precursors for a class of bioactive natural products known as polymethoxyflavones (PMFs). researchgate.netresearchgate.net PMFs are a type of flavonoid found almost exclusively in citrus peels and are noted for a range of potent biological activities, including anti-inflammatory and anti-cancer properties. isnff-jfb.commedchemexpress.com The synthesis of these complex molecules often involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025), followed by cyclization to form the core flavonoid structure. jlu.edu.cn
A prominent example of a bioactive PMF is Nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone), which has been studied for its neuroprotective, anti-inflammatory, and anticancer effects. nih.govnih.gov The total synthesis of Nobiletin and its derivatives is a key area of research, aimed at providing sufficient quantities for detailed biological investigation. acs.orgmagtechjournal.com In these synthetic routes, a highly substituted acetophenone is a critical intermediate. For instance, a divergent synthesis of the PMF sudachitin (B1252863) and its derivatives was accomplished starting from an acetophenone intermediate previously used in the synthesis of Nobiletin. researchgate.net This highlights the central role of tailored acetophenone precursors in accessing this family of bioactive compounds. The specific substitution pattern of this compound makes it a well-suited precursor for constructing the highly oxygenated A-ring characteristic of many potent PMFs.
Synthetic Methodologies for 2 ,3 ,4 ,6 Tetramethoxyacetophenone
Historical and Classical Synthetic Approaches
The traditional synthesis of 2',3',4',6'-Tetramethoxyacetophenone has often relied on multi-step sequences starting from readily available phenolic precursors. These methods, while foundational, typically involve stoichiometric reagents and sometimes harsh reaction conditions.
Resorcinol-Based Synthesis Pathways
Resorcinol (1,3-dihydroxybenzene) and its derivatives serve as versatile starting materials for the synthesis of various polysubstituted aromatic compounds. jmchemsci.comresearchgate.netmdpi.comjmchemsci.com The strategic functionalization of the resorcinol ring is key to introducing the required substitution pattern for this compound.
A classical approach to achieving the desired tetramethoxy substitution involves a sequence of bromination and methylation reactions. This strategy leverages the activating nature of the hydroxyl groups in resorcinol to direct electrophilic aromatic substitution (bromination), followed by conversion of the hydroxyl groups and substitution of the bromine atoms with methoxy (B1213986) groups. While a direct, high-yield synthesis of this compound from resorcinol via a one-pot bromination and comprehensive methylation is not extensively documented, the principles of these individual transformations are well-established in organic synthesis. The process would conceptually involve the selective bromination of a resorcinol-derived intermediate to introduce bromine atoms at the desired positions, followed by methylation of the phenolic hydroxyls and subsequent nucleophilic substitution of the bromo groups with methoxide.
Aromatic nucleophilic substitution (SNAr) provides a powerful method for introducing nucleophiles, such as methoxide, onto an aromatic ring. rsc.orgnih.govguidechem.com For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a suitable leaving group, typically a halide. In a hypothetical resorcinol-based synthesis of this compound, this could involve the introduction of activating groups and halogens onto the resorcinol scaffold, followed by a series of SNAr reactions with sodium methoxide to install the methoxy groups. The success of this strategy is highly dependent on the regioselectivity of the initial functionalization steps and the reactivity of the halogenated intermediates.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the introduction of an acetyl group onto an aromatic ring. chemguide.co.ukresearchgate.netyoutube.comlibretexts.org In the context of synthesizing this compound, this reaction would ideally be performed on a pre-functionalized tetramethoxybenzene precursor. A plausible, though not explicitly detailed in numerous sources for this specific isomer, synthetic route would involve the Friedel-Crafts acetylation of 1,2,3,5-tetramethoxybenzene. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity of the acylation is directed by the existing methoxy groups on the benzene (B151609) ring. Given the activating and ortho-, para-directing nature of methoxy groups, the acetylation of 1,2,3,5-tetramethoxybenzene would be expected to yield the desired 2',3',4',6'-substituted product.
A representative procedure for a similar Friedel-Crafts acylation of a trimethoxybenzene is the synthesis of 2',4',6'-trimethoxyacetophenone from 1,3,5-trimethoxybenzene and acetyl chloride in the presence of aluminum chloride. chemicalbook.com
| Reactants | Reagents | Conditions | Product | Yield |
| 1,3,5-Trimethoxybenzene, Acetyl chloride | AlCl3, CH2Cl2 | 0 °C to room temperature | 2',4',6'-Trimethoxyacetophenone | 99% chemicalbook.com |
This table presents data for a related reaction to illustrate the general conditions of a Friedel-Crafts acylation on a methoxy-substituted benzene ring.
Synthesis from Related Hydroxy-Trimethoxyacetophenone Precursors
A more direct and commonly implied synthetic route to this compound involves the methylation of a corresponding hydroxy-trimethoxyacetophenone precursor. The most logical precursor is 2'-hydroxy-3',4',6'-trimethoxyacetophenone. This compound already possesses the acetophenone (B1666503) moiety and three of the four required methoxy groups. The final step is the methylation of the remaining phenolic hydroxyl group.
This methylation can be effectively achieved using a variety of methylating agents, with dimethyl sulfate being a common and effective choice. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. rsc.org The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking the dimethyl sulfate in an SN2 reaction to form the methyl ether.
| Starting Material | Reagents | Solvent | Conditions | Product |
| 2'-Hydroxy-3',4',6'-trimethoxyacetophenone | Dimethyl sulfate, K2CO3 | Acetone | Room temperature to reflux | This compound |
This table outlines a general procedure based on analogous methylation reactions of phenols. rsc.orgguidechem.com
Modern and Catalytic Synthetic Routes
While classical methods for the synthesis of polysubstituted acetophenones are well-established, modern organic synthesis continually seeks to develop more efficient, selective, and environmentally benign methodologies. This includes the exploration of catalytic systems that can minimize waste and improve reaction conditions.
For the synthesis of this compound, modern approaches could involve the development of novel catalytic systems for the selective methylation of polyhydroxylated precursors or for the direct C-H activation and functionalization of simpler aromatic starting materials. For instance, catalytic methylation techniques using greener methylating agents and reusable catalysts are areas of active research. google.com Furthermore, transition-metal-catalyzed cross-coupling reactions could potentially be employed to construct the substituted aromatic ring system in a more convergent manner. However, specific examples of such modern catalytic routes being applied to the synthesis of this compound are not yet prevalent in the scientific literature, representing an area for future research and development.
Copper(I) Chloride-Catalyzed Ullmann-Type Coupling Reactions with Methanolates
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, presents a viable pathway for the synthesis of aryl ethers. nih.govnih.gov In the context of this compound synthesis, a hypothetical Ullmann-type reaction would involve the coupling of a suitably substituted haloacetophenone with a methanolate salt, such as sodium methoxide, in the presence of a copper(I) chloride catalyst.
Regioselective Methylation Techniques
A more common and often more controlled approach to synthesizing polymethoxylated aromatic compounds is through the regioselective methylation of polyhydroxy precursors. The synthesis of this compound can be envisaged starting from a readily available polyhydroxyacetophenone, such as 2',4',6'-trihydroxyacetophenone (phloroacetophenone). wikipedia.orgnih.gov The challenge lies in achieving the desired methylation pattern, which requires careful selection of methylating agents, bases, and reaction conditions to control the regioselectivity.
One potential strategy involves a stepwise methylation. For instance, the selective methylation of the 4'-hydroxyl group of a dihydroxyacetophenone has been demonstrated using cesium bicarbonate as a base in acetonitrile (B52724). nih.gov This suggests that a multi-step approach, potentially involving protecting groups, could be employed to sequentially methylate the hydroxyl groups of a precursor like 2',3',4',6'-tetrahydroxyacetophenone to arrive at the target molecule.
The choice of methylating agent is also crucial. Dimethyl sulfate is a common and effective reagent for O-methylation. nih.gov The reactivity of the different hydroxyl groups on the aromatic ring can be influenced by their electronic environment and steric hindrance, allowing for a degree of regiocontrol. For example, the hydroxyl group at the 4'-position is often more acidic and nucleophilic than those at the 2' and 6'-positions, which can be exploited for selective methylation under carefully controlled basic conditions.
Optimization of Reaction Parameters and Yields
Optimizing the reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of solvent, base, catalyst (in the case of coupling reactions), temperature, and reaction time.
For methylation reactions, the stoichiometry of the base and methylating agent is critical to control the extent of methylation and avoid the formation of undermethylated or overmethylated byproducts. The reaction temperature can influence the rate and selectivity of the methylation, with lower temperatures often favoring higher regioselectivity.
Below is a hypothetical data table illustrating the potential optimization of a methylation reaction for a precursor to this compound.
| Entry | Methylating Agent | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dimethyl Sulfate | K₂CO₃ (1.1) | Acetone | Reflux | 8 | 65 |
| 2 | Dimethyl Sulfate | K₂CO₃ (2.2) | Acetone | Reflux | 8 | 85 |
| 3 | Dimethyl Sulfate | K₂CO₃ (2.2) | DMF | 80 | 6 | 90 |
| 4 | Methyl Iodide | NaH (2.2) | THF | 25 | 12 | 75 |
This table is illustrative and based on general principles of methylation reactions.
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from a laboratory setting to a larger scale introduces several challenges that need to be addressed. These include:
Heat Transfer: Methylation reactions, particularly with reagents like dimethyl sulfate, can be exothermic. Efficient heat dissipation becomes crucial on a larger scale to prevent runaway reactions and ensure consistent product quality.
Mass Transfer: In heterogeneous reaction mixtures (e.g., with a solid base like potassium carbonate), efficient stirring is necessary to ensure good mass transfer between the phases. This can be more challenging to achieve in larger reactors.
Reagent Addition: The controlled addition of reactive reagents like dimethyl sulfate is important to manage the reaction exotherm and maintain selectivity. On a larger scale, this requires appropriate dosing equipment.
Work-up and Purification: The work-up procedure, including quenching the reaction, extraction, and purification (e.g., crystallization or chromatography), needs to be adapted for larger volumes. The choice of purification method will depend on the purity profile of the crude product and the required final purity.
Safety: Dimethyl sulfate is a toxic and carcinogenic reagent, and appropriate safety precautions, including handling in a well-ventilated fume hood and the use of personal protective equipment, are essential, especially on a larger scale.
Careful process development and hazard analysis are necessary to ensure a safe, efficient, and reproducible synthesis of this compound on a larger scale.
Chemical Transformations and Derivatization Strategies Utilizing 2 ,3 ,4 ,6 Tetramethoxyacetophenone
Synthesis of Flavonoid Frameworks
The primary application of 2',3',4',6'-tetramethoxyacetophenone in organic synthesis is as a key precursor for the construction of polymethoxyflavones (PMFs), a class of flavonoids recognized for their biological activities. The synthesis typically begins with the related compound, 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone, which is a crucial intermediate for the total synthesis of various PMFs. The journey from this acetophenone (B1666503) to the final flavonoid structure involves a series of well-established and efficient chemical reactions.
Chalcone (B49325) Formation via Aldol (B89426) Condensation
The initial and pivotal step in the synthesis of many flavonoids is the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation. This reaction involves the coupling of a substituted acetophenone with a substituted benzaldehyde (B42025) to form a chalcone, which is characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.
In the context of this compound derivatives, the corresponding 2'-hydroxyacetophenone (B8834) is reacted with an appropriate benzaldehyde in the presence of a base, such as potassium hydroxide. The base abstracts a proton from the α-carbon of the acetophenone's acetyl group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone. The general mechanism for this transformation is a cornerstone of flavonoid synthesis.
| Reactant A | Reactant B | Base | Product | Reaction Type |
| 2'-Hydroxyacetophenone Derivative | Substituted Benzaldehyde | KOH, NaOH, etc. | Chalcone | Aldol Condensation |
This reaction is highly versatile, as the substitution patterns on both the acetophenone and benzaldehyde can be varied to produce a wide array of chalcone precursors, ultimately leading to a diverse library of flavonoids.
Flavanone Synthesis via Cyclization
Once the chalcone framework is established, the next step often involves an intramolecular cyclization to form a flavanone. This transformation is typically achieved by treating the 2'-hydroxychalcone (B22705) with an acid or a base. The reaction proceeds via a Michael-type addition where the hydroxyl group on the A-ring attacks the β-carbon of the α,β-unsaturated carbonyl system. This cyclization event forms the characteristic heterocyclic C-ring of the flavonoid skeleton.
Various reagents and conditions have been employed to effect this cyclization, including acids like sulfuric acid or hydrochloric acid, and bases such as sodium acetate (B1210297). The choice of catalyst can influence the reaction rate and yield. In some instances, this cyclization can occur in situ following the aldol condensation.
| Starting Material | Reagent | Product | Reaction Type |
| 2'-Hydroxychalcone | Acid or Base | Flavanone | Intramolecular Cyclization |
The resulting flavanones can be further modified or can serve as the final target molecules, depending on the desired synthetic outcome.
Polymethoxyflavone (PMF) Elaboration
The true synthetic utility of this compound and its derivatives is most evident in the elaboration of highly substituted polymethoxyflavones (PMFs). These compounds are characterized by multiple methoxy (B1213986) groups on the flavonoid skeleton, which significantly influence their biological properties.
Nobiletin and Tangeretin are two of the most well-known and extensively studied PMFs, originally isolated from citrus peels. Their total synthesis often utilizes a 2'-hydroxyacetophenone precursor derived from this compound. For instance, a practical synthesis of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone has been developed, which serves as a key intermediate in the synthesis of these PMFs. studyraid.comwikipedia.org
The synthesis of Nobiletin and Tangeretin from this key intermediate involves an aldol condensation with an appropriately substituted benzaldehyde to form the corresponding chalcone, followed by an oxidative cyclization to yield the flavone. The specific substitution pattern of the benzaldehyde determines whether Nobiletin or Tangeretin is produced.
| Precursor | Key Intermediate | Target PMF |
| This compound | 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone | Nobiletin |
| This compound | 2'-Hydroxy-3',4',5',6'-tetramethoxyacetophenone | Tangeretin |
The synthetic strategies extending from this compound are not limited to Nobiletin and Tangeretin. The same core principles are applied to construct other complex PMFs such as Gardenin A-D and Isosinensetin. These syntheses also rely on the crucial 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone intermediate, highlighting its central role in the convergent synthesis of a family of structurally related natural products. studyraid.comwikipedia.org The specific structures of the final Gardenin and Isosinensetin products are dictated by the choice of the benzaldehyde partner in the initial aldol condensation step and any subsequent modifications to the flavonoid core.
Exploration of Other Aromatic Compounds Derived from this compound
While the synthesis of flavonoids represents a major application of this compound, the reactivity of its functional groups allows for its potential use as a precursor to other classes of aromatic compounds. The exploration of these alternative transformations broadens the synthetic utility of this polysubstituted acetophenone.
One such potential transformation is the Baeyer-Villiger oxidation . This reaction converts ketones to esters using a peroxyacid. If applied to this compound, this reaction would be expected to yield 2,3,4,6-tetramethoxyphenyl acetate. The regioselectivity of the Baeyer-Villiger oxidation favors the migration of the group that can better stabilize a positive charge. In the case of an aryl alkyl ketone, the aryl group typically migrates in preference to the methyl group, leading to the formation of a phenyl ester.
| Starting Material | Reagent | Expected Product | Reaction Type |
| This compound | Peroxyacid (e.g., m-CPBA) | 2,3,4,6-Tetramethoxyphenyl acetate | Baeyer-Villiger Oxidation |
Another potential derivatization strategy is the Willgerodt-Kindler reaction . This reaction transforms an aryl alkyl ketone into a terminal amide or thioamide. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. For this compound, this reaction would result in the formation of a substituted phenylacetamide derivative. This transformation is significant as it effectively migrates the carbonyl functionality to the terminal carbon of the alkyl chain.
| Starting Material | Reagents | Expected Product | Reaction Type |
| This compound | Sulfur, Morpholine | 2-(2,3,4,6-Tetramethoxyphenyl)thioacetomorpholide | Willgerodt-Kindler Reaction |
Chemo- and Regioselective Functionalization Reactions
The reactivity of this compound is governed by the interplay of its functional groups: the acetyl moiety and the four methoxy substituents on the aromatic ring. The methoxy groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. However, with the 2', 4', and 6' positions occupied by methoxy groups and the 1' position by the acetyl group, the only available position for substitution is the 5' position. This inherent structural feature provides a high degree of regioselectivity in many reactions. Chemoselectivity, the preferential reaction of one functional group over another, is primarily concerned with transformations involving the acetyl group versus the methoxy groups or the aromatic ring.
One of the most significant chemo- and regioselective transformations of acetophenones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction with an aromatic aldehyde to form a chalcone. This reaction chemoselectively targets the methyl group of the acetyl moiety. In the case of polysubstituted acetophenones, this transformation is a key step in the synthesis of a wide array of flavonoids, a class of natural products with diverse biological activities.
For instance, the synthesis of highly oxygenated flavones often commences with the condensation of a substituted acetophenone with a substituted benzaldehyde. While direct examples using this compound are not extensively documented in readily available literature, the synthesis of closely related flavonoids provides a clear precedent for this type of transformation. The reaction proceeds by deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone core of the chalcone.
Another critical aspect of functionalization is the selective O-demethylation of the methoxy groups. The differential reactivity of the methoxy groups, influenced by their position relative to the acetyl group and other methoxy substituents, can be exploited to achieve regioselective deprotection. This is particularly important in the synthesis of polyhydroxyflavonoids, where selective dealkylation is necessary to unmask specific hydroxyl groups which are often crucial for biological activity. Reagents such as boron tribromide (BBr₃) are commonly used for cleaving aryl methyl ethers, and the reaction conditions can sometimes be tuned to favor the cleavage of one methoxy group over others, although achieving high selectivity among multiple methoxy groups can be challenging.
The following table summarizes representative chemo- and regioselective functionalization strategies that can be applied to this compound, based on established methodologies for similar polysubstituted acetophenones.
| Reaction Type | Reagents and Conditions | Product Type | Selectivity |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., KOH, NaOH) in Ethanol | Chalcone | Chemoselective : Reacts at the acetyl group. |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃), Lewis Acid | 5'-Substituted Acetophenone | Regioselective : Substitution occurs at the C-5' position. |
| Selective O-Demethylation | Lewis Acids (e.g., BBr₃, AlCl₃) or Nucleophilic Reagents (e.g., Thiolates) | Hydroxyacetophenone | Regioselective : Preferential cleavage of sterically less hindered or electronically favored methoxy groups. |
Detailed research findings on the application of these reactions to the specific substrate this compound are pivotal for the development of synthetic routes to novel, highly functionalized aromatic compounds. The precise control over chemo- and regioselectivity enables the efficient construction of complex molecular architectures from this versatile building block.
Spectroscopic and Advanced Analytical Characterization Techniques for 2 ,3 ,4 ,6 Tetramethoxyacetophenone and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. In the structure of 2',3',4',6'-Tetramethoxyacetophenone, there are six distinct proton environments.
The acetyl group (–COCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The four methoxy (B1213986) groups (–OCH₃) are chemically non-equivalent and would therefore be expected to produce four distinct singlets. Their chemical shifts would likely appear between δ 3.8 and 4.1 ppm, influenced by their position on the aromatic ring. The sole aromatic proton at the 5'-position is highly shielded by the surrounding methoxy groups and would appear as a singlet, typically at a higher field (lower ppm) than standard aromatic protons, likely in the δ 6.0-6.5 ppm region. The absence of adjacent protons for all signals results in each being a singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Acetyl Protons (-COCH₃) | 2.5 - 2.7 | Singlet | 3H |
| Aromatic Proton (H-5') | 6.0 - 6.5 | Singlet | 1H |
| Methoxy Protons (C2'-OCH₃) | 3.8 - 4.1 | Singlet | 3H |
| Methoxy Protons (C3'-OCH₃) | 3.8 - 4.1 | Singlet | 3H |
| Methoxy Protons (C4'-OCH₃) | 3.8 - 4.1 | Singlet | 3H |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, twelve distinct carbon signals are expected.
The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing significantly downfield, typically in the range of δ 195-205 ppm. The methyl carbon of the acetyl group would be found at a much higher field, around δ 25-30 ppm. The four methoxy carbons would have characteristic shifts between δ 55 and 65 ppm. The six aromatic carbons would appear in the aromatic region (δ 100-160 ppm). The carbon bearing the single aromatic proton (C-5') would be expected around δ 90-100 ppm, while the carbons bonded to the electron-donating methoxy groups (C-2', C-3', C-4', C-6') would be found further downfield in the δ 140-160 ppm range. The carbon attached to the acetyl group (C-1') would also be in this region.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 195 - 205 |
| Aromatic Carbons (C-O) | 140 - 160 |
| Aromatic Carbon (C-C=O) | 115 - 125 |
| Aromatic Carbon (C-H) | 90 - 100 |
| Methoxy Carbons (-OCH₃) | 55 - 65 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show no cross-peaks, as all proton signals are singlets with no vicinal or geminal coupling partners. This result would confirm the isolated nature of each proton environment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). For this molecule, an HSQC spectrum would show a cross-peak connecting the aromatic H-5' signal to the C-5' carbon signal. It would also show distinct cross-peaks for each of the four methoxy proton singlets with their corresponding methoxy carbon signals, and a cross-peak between the acetyl protons and the acetyl methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that maps long-range (typically two- or three-bond) correlations between protons and carbons. It is instrumental in piecing together the molecular structure. Key expected correlations for this compound would include:
The acetyl protons (–COCH₃) showing a correlation to the carbonyl carbon (C=O) and the C-1' aromatic carbon.
The aromatic proton (H-5') showing correlations to the C-1', C-3', C-4', and C-6' carbons.
Each set of methoxy protons showing a three-bond correlation to the specific aromatic carbon they are attached to (e.g., C2'-OCH₃ protons correlating to the C-2' carbon).
Table 3: Predicted Key HMBC Correlations for this compound
| Protons (¹H) | Correlated Carbons (¹³C) |
|---|---|
| Acetyl (-COCH₃) | C=O, C-1' |
| Aromatic (H-5') | C-1', C-3', C-4', C-6' |
| Methoxy (C2'-OCH₃) | C-2' |
| Methoxy (C3'-OCH₃) | C-3' |
| Methoxy (C4'-OCH₃) | C-4' |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the ketone, expected in the region of 1680-1695 cm⁻¹. The precise position is influenced by conjugation with the electron-rich aromatic ring. Other significant absorptions would include C-H stretching vibrations for the aromatic C-H bond (around 3000-3100 cm⁻¹) and the aliphatic C-H bonds of the methyl and methoxy groups (around 2850-2960 cm⁻¹). Strong bands corresponding to the C-O stretching of the aryl-ether bonds of the methoxy groups would be prominent in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations would appear as multiple bands in the 1450-1600 cm⁻¹ region.
Table 4: Predicted IR Absorption Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Ketone | 1680 - 1695 | Strong, Sharp |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₃) | 2850 - 2960 | Medium |
| C-O Stretch | Aryl Ether | 1200 - 1275 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.
ESI is a soft ionization technique that is particularly useful for analyzing polar molecules, making it suitable for this compound. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₆O₄, the exact mass is 224.1049 g/mol . Therefore, the [M+H]⁺ ion would be detected at an m/z of approximately 225.1127. It is also common to observe adducts with sodium ([M+Na]⁺) at m/z 247.0946 or potassium ([M+K]⁺) at m/z 263.0685, especially if trace amounts of these salts are present.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could induce fragmentation, providing further structural confirmation. Common fragmentation pathways for acetophenones include the loss of a methyl radical (•CH₃, 15 Da) or the cleavage of the acetyl group to form a stable acylium ion.
Table 5: Predicted ESI-MS Data for this compound (Positive Mode)
| Ion | Formula | Predicted Mass-to-Charge (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₇O₄]⁺ | 225.1127 | Protonated Molecule |
| [M+Na]⁺ | [C₁₂H₁₆O₄Na]⁺ | 247.0946 | Sodium Adduct |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for obtaining molecular weight information from polar and thermally labile compounds, a category into which this compound and its derivatives fall. In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process causes the desorption of ions from the liquid matrix, which are then analyzed by the mass spectrometer.
For this compound, with a molecular weight of 240.25 g/mol , the FAB-MS spectrum is expected to show a prominent pseudomolecular ion peak, [M+H]⁺, at m/z 241. This is due to the protonation of the analyte molecule in the matrix. Depending on the matrix and experimental conditions, adduct ions with matrix molecules or alkali metal cations may also be observed.
While FAB-MS is a soft ionization method, some fragmentation can occur, providing valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl groups from the methoxy substituents or cleavage of the acetyl group. The expected fragmentation patterns are detailed in the table below.
Table 1: Predicted FAB-MS Fragmentation of this compound
| Fragment Ion | Structure | m/z (expected) |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₇O₅⁺ | 241 |
| [M+H - CH₃]⁺ | C₁₁H₁₄O₅⁺ | 226 |
| [M+H - COCH₃]⁺ | C₁₀H₁₄O₄⁺ | 198 |
| [M+H - OCH₃]⁺ | C₁₁H₁₄O₄⁺ | 210 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the substituted aromatic ring in this compound. The acetophenone (B1666503) core structure exhibits characteristic absorption bands in the UV region arising from π → π* and n → π* transitions of the conjugated system and the carbonyl group, respectively.
The UV-Vis spectrum of this compound is expected to show two main absorption bands. The more intense band, corresponding to the π → π* transition of the aromatic ring, is typically observed at shorter wavelengths. The less intense band, resulting from the n → π* transition of the carbonyl group, appears at longer wavelengths.
The presence of four methoxy groups on the benzene (B151609) ring, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance) compared to unsubstituted acetophenone. This is due to the electron-donating nature of the methoxy groups, which extends the conjugation of the π-system. The predicted absorption maxima for this compound are presented in the table below.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~280-300 | Ethanol |
| n → π* | ~320-340 | Ethanol |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification of synthetic products and the assessment of their purity. For this compound and its derivatives, both high-performance liquid chromatography and silica (B1680970) gel chromatography are commonly employed.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is generally suitable.
In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. Due to the presence of the four methoxy groups and the acetyl group, this compound is a moderately polar compound. A suitable mobile phase would be a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by integrating the area of the main peak and any impurity peaks detected, typically by a UV detector set at one of the compound's absorption maxima.
Table 3: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~290 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Silica gel chromatography is a widely used preparative technique for the purification of organic compounds from reaction mixtures. sielc.com Silica gel, a polar stationary phase, separates compounds based on their polarity. Nonpolar compounds elute first, followed by more polar compounds.
For the purification of this compound, a moderately polar compound, a solvent system of intermediate polarity is required. A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is commonly used. The optimal solvent ratio can be determined by thin-layer chromatography (TLC) to achieve good separation from impurities. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.
Table 4: General Conditions for Silica Gel Chromatography of this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing polarity) |
| Loading Technique | Dry or wet loading |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Structure Activity Relationship Sar Studies of Derivatives Originating from 2 ,3 ,4 ,6 Tetramethoxyacetophenone
Principles and Methodologies of SAR Analysis in Chemical Research
The fundamental principle of Structure-Activity Relationship (SAR) analysis is that the biological activity of a chemical compound is directly related to its molecular structure. collaborativedrug.comwikipedia.org This concept is a cornerstone of medicinal chemistry, guiding the design and optimization of new drugs. pharmacologymentor.com The analysis of SAR allows researchers to identify the specific chemical groups and structural features (the pharmacophore) responsible for a compound's biological effects, which in turn makes it possible to modify a compound's potency or effect by altering its chemical structure. wikipedia.org
SAR studies are integral to the drug discovery process, from initial screening to lead optimization. nih.gov By systematically modifying a molecule's structure and observing the resulting changes in biological activity, chemists can build a roadmap for navigating the vast possibilities of chemical space to achieve desired therapeutic outcomes. oncodesign-services.com
Methodologies in SAR analysis typically involve:
Synthesis and Biological Testing: A series of compounds structurally related to a known active compound are synthesized. oncodesign-services.com These new molecules, or analogs, have systematic variations, such as the addition, removal, or modification of functional groups. Each compound is then tested for its biological activity using assays that measure its effect on a specific target, like an enzyme or receptor. oncodesign-services.com
Structural Modification Techniques: Common modifications include altering functional groups, changing the size or shape of the molecule, transforming ring structures, and making isosteric replacements (substituting one atom or group with another that has a similar size, shape, and electronic configuration). pharmacologymentor.comresearchgate.net
Computational Analysis: As datasets grow, in silico methods become essential for rapidly and efficiently characterizing SARs. nih.gov Computational tools can build models that capture and encode SARs, which can then be used to predict the activities of new, unsynthesized molecules. nih.gov These methods serve as a guide, integrating large amounts of data to suggest useful structural modifications to medicinal chemists. nih.gov
The ultimate goal of SAR is to develop a comprehensive understanding that allows for the rational design of new compounds with improved potency, greater selectivity, and fewer side effects. collaborativedrug.compharmacologymentor.com
Influence of Methoxy (B1213986) Substitution Patterns on the Bioactivity of Derived Flavonoids
Flavonoids derived from 2',3',4',6'-Tetramethoxyacetophenone feature multiple methoxy (-OCH₃) groups. The number and position of these groups on the flavonoid skeleton significantly influence the compound's physicochemical properties and, consequently, its biological activity. O-methylation of the flavonoid core can enhance liposolubility and alter how the molecule is compartmentalized within cells. nih.gov
Methoxylation has been shown to modulate a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govtamu.edu For instance, the oxidation and demethylation of methoxy flavonoids by metabolic enzymes like cytochrome P450 can produce active metabolites that inhibit the proliferation of cancer cells. nih.gov The substitution pattern dictates how the flavonoid interacts with biological targets. Studies have shown that specific methoxyflavones exhibit strong inhibitory activities against enzymes implicated in diseases like Alzheimer's, such as β-secretase (BACE1). nih.gov
The antioxidant activity of flavonoids is also sensitive to methoxy substitution. While hydroxyl (-OH) groups are often key for radical scavenging, methylation of these groups modifies this activity. researchgate.net The increased lipophilicity from methoxy groups can also enhance the stability and bioavailability of the flavonoid. nih.gov
| Methoxy Substitution Pattern | Observed Impact on Bioactivity | Reference Example |
|---|---|---|
| Increased number of methoxy groups | Generally increases lipophilicity, potentially improving cell membrane permeability and bioavailability. nih.gov | Polymethoxyflavones |
| Methylation of specific hydroxyl groups | Can alter metabolic pathways, leading to the formation of more or less active metabolites. nih.gov | Diosmetin |
| Substitution on the B-ring | Crucial for interactions with enzyme active sites; can enhance inhibitory potency. nih.gov | 5,7,4'-trimethoxyflavone |
| Methylation of A-ring hydroxyls | Can influence anti-inflammatory and antimicrobial properties. nih.gov | Neovestitol |
Impact of Flavonoid Ring Modifications on Bioactivity Profiles
The core flavonoid structure consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C). nih.govmdpi.com Modifications to any of these rings can have a profound impact on the molecule's biological activity. The classification of flavonoids into subclasses such as flavones, flavonols, and flavanones is based on the substitution patterns of the C ring. researchgate.net
Key structural features of the flavonoid skeleton that are critical for bioactivity include:
Hydroxyl Groups (-OH): The number and position of hydroxyl groups are paramount. tamu.edu They are often involved in hydrogen bonding with biological targets and are key to the antioxidant and radical-scavenging properties of many flavonoids. mdpi.comnih.gov
C2=C3 Double Bond: The double bond in the C-ring, in conjunction with a C4-keto group, allows for electron delocalization across the molecule, which is often important for antioxidant and enzyme-inhibitory activities.
Glycosylation: The attachment of sugar moieties to the flavonoid core (forming glycosides) significantly impacts a compound's solubility, absorption, and metabolism. tamu.edu The type and position of the sugar can determine how the flavonoid is absorbed and utilized by the body. nih.gov
Prenylation and other Alkylations: The addition of lipid-soluble groups like prenyl chains can enhance the interaction of the flavonoid with cell membranes and hydrophobic pockets of proteins, often leading to increased bioactivity.
Modifications such as hydroxylation, O-methylation, and glycosylation can alter the metabolic features of flavonoids and affect their mechanisms of action in processes like inflammation. tamu.edu
| Ring Modification | General Effect on Bioactivity Profile | Example Subclass |
|---|---|---|
| Hydroxylation of B-ring | Often enhances antioxidant activity. nih.gov | Quercetin, Luteolin |
| Glycosylation (attachment of sugar) | Increases water solubility but may decrease direct interaction with some targets until metabolized. nih.gov | Rutin (Quercetin-3-O-rutinoside) |
| Hydroxylation at C-3 (C-ring) | Defines the flavonol subclass and contributes to specific enzyme inhibition profiles. researchgate.net | Kaempferol, Myricetin |
| Saturation of C2=C3 bond (C-ring) | Changes the planarity of the molecule, affecting receptor binding. | Flavanones (e.g., Naringenin) |
Structure-Based Design and Lead Optimization from Derived Scaffolds
SAR data provides the foundation for structure-based drug design (SBDD), a rational approach to developing new drugs. domainex.co.uk By understanding which parts of the flavonoid scaffold are responsible for its biological activity, scientists can design new molecules with enhanced properties. Flavonoids are recognized as promising lead compounds for drug development against a variety of illnesses due to their structural diversity. iomcworld.com
Potency: Increasing the activity of the compound at its target, allowing for lower effective doses.
Selectivity: Ensuring the compound interacts strongly with its intended target but weakly with other, off-target molecules to reduce side effects. domainex.co.uk
Pharmacokinetic Properties (ADME): Modifying the structure to improve Absorption, Distribution, Metabolism, and Excretion, ensuring the drug can reach its target in the body and persist for an appropriate duration.
SBDD often utilizes structural information from techniques like X-ray crystallography or computer modeling to visualize how a flavonoid derivative binds to its protein target. domainex.co.uk This allows chemists to design modifications that improve the "fit" and interactions, such as adding a functional group to form a new hydrogen bond or filling a hydrophobic pocket. nih.govecnu.edu.cn For example, a structure-based strategy was successfully used to design flavonoid compounds that inhibit anti-apoptotic Bcl-2 proteins, leading to a potent compound that induces apoptosis in breast cancer cell lines. ecnu.edu.cn
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical extension of the SAR principle. wikipedia.org QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. researchgate.netnih.gov Instead of qualitative observations, QSAR provides a quantitative prediction of activity.
The QSAR methodology involves several key steps:
Data Set Collection: A group of structurally related compounds (like a series of flavonoids) with experimentally determined biological activity values is compiled. nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors represent various physicochemical properties of the molecule, such as its size, shape, electronic properties, and lipophilicity. mdpi.comjcpjournal.org Descriptors can be 1D, 2D (based on connectivity), or 3D (based on conformation). jcpjournal.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates a selection of the best descriptors with the biological activity. nih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not over-fitted. nih.govjksus.org
QSAR models are powerful tools in drug discovery. nih.gov They can be used to:
Predict the activity of novel, yet-to-be-synthesized compounds, helping to prioritize which molecules to make. mdpi.com
Provide insights into the molecular properties that are most important for bioactivity.
Screen large virtual libraries of compounds to identify potential new hits.
Recent QSAR studies on flavonoids have successfully modeled their antioxidant activity and their ability to inhibit enzymes, demonstrating the utility of this approach for designing new derivatives with enhanced therapeutic potential. jksus.orgnih.gov
| QSAR Model Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| R² (Coefficient of Determination) | Indicates how well the model fits the training data. A value closer to 1.0 indicates a better fit. nih.gov | > 0.6 |
| Q² (Cross-Validated R²) | Measures the predictive power of the model. A high Q² suggests the model can accurately predict the activity of new compounds. nih.gov | > 0.5 |
| Molecular Descriptors | Numerical values representing molecular properties (e.g., molecular weight, logP, electronic energy). | Varies based on the model |
| Statistical Method | The algorithm used to build the relationship (e.g., Multiple Linear Regression, Partial Least Squares). | N/A |
Emerging Research Frontiers and Future Directions
Novel Synthetic Applications Beyond Flavonoids
While 2',3',4',6'-Tetramethoxyacetophenone is a key building block for polymethoxylated flavonoids, its synthetic utility is being extended to other classes of potentially bioactive molecules. Researchers are exploring its reactivity to construct diverse heterocyclic and polycyclic systems. The activated aromatic ring and the reactive acetyl group provide two key handles for a variety of chemical transformations.
Detailed research findings indicate that acetophenone (B1666503) derivatives can undergo condensation and cyclization reactions to form a range of non-flavonoid scaffolds. For instance, condensation with various aldehydes and ketones can lead to chalcone-like intermediates, which can then be cyclized to form pyrimidines, pyrazoles, or other heterocyclic systems known for their pharmacological activities. researchgate.net The synthesis of bis-Schiff bases from substituted acetophenones has been shown to yield potent enzyme inhibitors. nih.gov Furthermore, modifications of the acetyl group can pave the way for the synthesis of complex natural product analogues and other bioactive agents. researchgate.netnih.gov These strategies move beyond the typical A-ring precursor role in flavonoid synthesis and open avenues for creating novel chemical entities.
| Compound Class | Synthetic Strategy | Potential Biological Relevance |
|---|---|---|
| Pyrimidines | Condensation with urea (B33335) or thiourea (B124793) derivatives followed by cyclization. | Antimicrobial, Antitumor |
| Pyrazoles | Reaction of chalcone (B49325) intermediate with hydrazine (B178648) hydrate. | Anti-inflammatory, Analgesic |
| Bis-Schiff Bases | Condensation with hydrazine followed by reaction with substituted aldehydes. | Enzyme Inhibition (e.g., Phosphodiesterase) |
| Polycyclic Aromatic Hydrocarbons | Annulation reactions involving multi-step cyclizations. | Materials Science, Organic Electronics |
Advanced Spectroscopic Characterization Techniques for Complex Structures
The structural elucidation of derivatives from this compound relies heavily on advanced spectroscopic methods. As the complexity of synthesized molecules increases, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy becomes insufficient. A combination of 1D and 2D NMR, along with high-resolution mass spectrometry (HRMS), is essential for unambiguous characterization. researchgate.net
Nuclear Magnetic Resonance (NMR):
¹H NMR provides information on the proton environments. In a derivative of the title compound, one would expect distinct signals for the remaining aromatic proton, the acetyl methyl protons, and the protons of the four methoxy (B1213986) groups, with chemical shifts influenced by their position and the electronic environment. studyraid.com
¹³C NMR is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons of the acetyl and methoxy groups. cdnsciencepub.com
2D NMR Techniques: For complex derivatives, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. They allow for the mapping of proton-proton and proton-carbon correlations through bonds, enabling the precise assignment of all signals and confirmation of the molecular structure. researchgate.net
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides highly accurate mass-to-charge ratio data, allowing for the determination of the elemental composition of a molecule and its fragments. nih.gov
| Technique | Nucleus/Method | Typical Chemical Shift/Observation (ppm or m/z) | Information Gained |
|---|---|---|---|
| NMR | ¹H | δ 2.5-2.6 (s, 3H, -COCH₃) δ 3.8-4.0 (s, -OCH₃) δ 6.0-7.8 (aromatic) | Identifies proton environments and their multiplicity. |
| ¹³C | δ 26-32 (-COCH₃) δ 55-61 (-OCH₃) δ 100-160 (aromatic) δ 195-200 (C=O) | Identifies unique carbon environments. rsc.org | |
| 2D (HMBC/HSQC) | Correlation Peaks | Connects protons and carbons through 2-3 bonds (HMBC) or 1 bond (HSQC). | |
| MS | HRMS (ESI+) | [M+H]⁺, [M+Na]⁺ | Provides exact mass for molecular formula determination. nih.gov |
Development of Chemoenzymatic Synthetic Strategies for Derivatization
Chemoenzymatic synthesis is an emerging field that combines the selectivity of enzymes with the efficiency of chemical synthesis to produce complex molecules. nih.gov For a polysubstituted compound like this compound, enzymes could offer unparalleled regioselectivity for derivatization, which is often challenging to achieve with conventional chemical methods.
Enzymes such as lipases, laccases, and monooxygenases are being explored for the modification of aromatic compounds. rsc.orgcapes.gov.br
Selective Demethylation: Oxidoreductases could potentially be used for the regioselective demethylation of one or more methoxy groups to yield specific hydroxyacetophenone derivatives. This enzymatic approach avoids the use of harsh chemical reagents that often lead to mixtures of products.
Glycosylation: Glycosyltransferases could be employed to attach sugar moieties to hydroxylated derivatives, enhancing their solubility and potentially modulating their biological activity.
Biocatalytic Condensations: Enzymes could catalyze aldol (B89426) or similar condensation reactions at the acetyl group under mild, environmentally benign conditions.
These strategies allow for the creation of novel analogues with precisely controlled substitution patterns, expanding the chemical space accessible from the parent molecule for biological screening. nih.govmdpi.com
Integration of Omics Data in Biological Activity Research of Derivatives
Understanding the mechanism of action of novel bioactive compounds requires a holistic view of their effects on biological systems. The integration of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—provides a powerful approach to achieve this. nih.gov While stand-alone omics approaches offer a limited perspective, a multi-omics strategy can unravel the complex interactions between a bioactive derivative and cellular pathways. nih.gov
For a novel derivative of this compound found to have, for example, antiproliferative activity, a typical multi-omics workflow would involve:
Treatment: Exposing cancer cell lines to the compound.
Data Acquisition: Analyzing treated and untreated cells using high-throughput technologies.
Metabolomics: Using LC-MS or NMR to profile changes in small-molecule metabolites, identifying pathways disrupted by the compound. universiteitleiden.nl
Proteomics: Quantifying changes in protein expression to identify protein targets or downstream effects.
Transcriptomics: Measuring changes in gene expression via RNA-sequencing to understand the cellular response at the genetic level.
Bioinformatic Integration: Using computational tools to integrate these datasets, providing a comprehensive model of the compound's mechanism of action and identifying potential biomarkers for its activity. mdpi.compreprints.org
This systems biology approach moves beyond identifying a single target and helps to understand the broader cellular response, which is crucial for drug development.
Future Prospects in Chemical Biology and Materials Science Applications
The unique electronic properties and substitution pattern of this compound and its derivatives suggest future applications beyond traditional pharmacology.
Chemical Biology: Derivatives of this compound could be developed as molecular probes. By attaching fluorescent tags or reactive groups, these molecules could be used to study specific biological processes or to identify protein targets within a cell. The polymethoxylated ring can serve as a scaffold that can be fine-tuned to achieve specific binding properties.
Materials Science: Aromatic compounds are fundamental building blocks for a wide range of materials. walshmedicalmedia.com The electron-rich nature of the tetramethoxylated ring makes it an interesting candidate for applications in organic electronics. Polycyclic aromatic hydrocarbons (PAHs) derived from this precursor could possess unique optoelectronic properties suitable for use in organic field-effect transistors (OFETs) or organic solar cells (OSCs). rsc.org Furthermore, its derivatives could be incorporated into polymers to modify their thermal stability, conductivity, or resistance to degradation.
The continued exploration of novel synthetic routes, coupled with advanced analytical and biological evaluation techniques, will undoubtedly unlock the full potential of this compound as a valuable scaffold in both life sciences and materials science.
Q & A
Q. What are the common synthetic routes for preparing 2',3',4',6'-tetramethoxyacetophenone, and how are intermediates characterized?
The synthesis often starts with polyhydroxyacetophenone derivatives. For example, 2,4,6-trihydroxyacetophenone can undergo selective methoxylation using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Intermediate steps may involve protection/deprotection strategies to achieve regioselectivity . Key intermediates, such as 2-hydroxy-4,6-bis(trimethoxybenzoyloxy)acetophenone, are characterized via NMR (e.g., sharp singlets at ~13.65 ppm for hydrogen-bonded hydroxyl protons) and HPLC for purity validation . Mass spectrometry (MS) confirms molecular weights, while ¹³C NMR verifies methoxy group positions .
Q. What analytical methods are recommended for validating the purity and structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming methoxy group positions and acetophenone backbone integrity. For example, methoxy protons appear as singlets in the range of δ 3.7–3.9 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures purity, especially when detecting trace byproducts from incomplete methoxylation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₄O₅; [M+H]⁺ expected at m/z 226.0841) .
Q. How should this compound be stored to ensure long-term stability?
Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent oxidation or demethylation. Avoid exposure to humidity, as hygroscopic degradation can occur. Periodic reanalysis via HPLC is recommended for batches stored >6 months .
Advanced Research Questions
Q. How can regioselective challenges in methoxylation be addressed during synthesis?
Regioselectivity is achieved through:
- Protecting Groups : Temporarily block reactive hydroxyls using acetyl or benzoyl groups before methoxylation .
- Stepwise Methoxylation : Sequential addition of methylating agents under controlled pH (e.g., using NaH for deprotonation) to prioritize less sterically hindered positions .
- Catalytic Methods : Pd-mediated cross-coupling or phase-transfer catalysis to enhance selectivity for the 2' and 6' positions .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Variable Temperature (VT) NMR : Resolve overlapping peaks caused by dynamic hydrogen bonding (e.g., hydroxyl protons at δ >10 ppm) .
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between methoxy groups and the aromatic ring .
- Computational Chemistry : Compare experimental ¹³C shifts with density functional theory (DFT)-calculated values to validate assignments .
Q. What strategies mitigate degradation during biological activity assays?
- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 1% DMSO to enhance solubility and stability .
- LC-MS Monitoring : Track degradation products (e.g., demethylated derivatives) in real-time during cell-based assays .
- Cryopreservation : Store stock solutions in aliquots at –80°C to minimize freeze-thaw cycles .
Q. How does the methoxylation pattern influence biological activity in related flavonoids?
Structural analogs like 3',4',5,7-tetramethoxyflavone show that:
- Lipophilicity : Increased methoxy groups enhance membrane permeability but may reduce aqueous solubility .
- Electron-Donating Effects : Methoxy groups at the 2' and 4' positions stabilize radical intermediates in antioxidant assays .
- Steric Effects : Bulky 6'-methoxy groups can hinder interactions with enzyme active sites .
Methodological Notes
- Synthesis Optimization : Use kinetic vs. thermodynamic control to favor specific intermediates .
- Contradiction Analysis : Cross-validate NMR data with X-ray crystallography for ambiguous cases .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 1 month) predicts long-term storage behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
